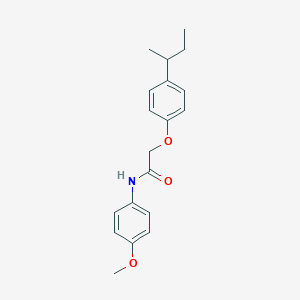
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as BMS-986, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for treating various diseases.
作用機序
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide works by selectively binding to androgen receptors in the body, which are primarily found in skeletal muscle, bone, and the prostate gland. This binding leads to an increase in muscle mass and bone density, while also reducing the size of the prostate gland. 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown a high degree of selectivity, meaning it does not bind to other receptors in the body, which reduces the risk of side effects.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to increase muscle mass and strength in preclinical models, making it a potential treatment for muscle wasting disorders such as sarcopenia. It also increases bone density, making it a potential treatment for osteoporosis. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to reduce the size of the prostate gland, making it a potential treatment for benign prostatic hyperplasia.
実験室実験の利点と制限
One advantage of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its high degree of selectivity, which reduces the risk of side effects. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide research. One direction is to investigate its potential in treating breast cancer and other hormone-related disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide in clinical settings.
合成法
The synthesis of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenol with chloroacetyl chloride to form 2-(4-sec-butylphenoxy)acetamide. This intermediate is then reacted with 4-methoxyaniline in the presence of a base and a catalyst to obtain the final product, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide.
科学的研究の応用
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been investigated for its potential in treating breast cancer, endometriosis, and other hormone-related disorders.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(4-butan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-5-9-18(10-6-15)23-13-19(21)20-16-7-11-17(22-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChIキー |
VIXGPCUXOJWAOC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
正規SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251442.png)